molecular formula C23H24N4O7S2 B11639488 4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde

4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde

Katalognummer: B11639488
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: FTXHFERMTIVKFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that features a piperazine ring system with sulfonyl and formyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Wirkmechanismus

The mechanism of action of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through its sulfonyl and formyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of sulfonyl and formyl functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C23H24N4O7S2

Molekulargewicht

532.6 g/mol

IUPAC-Name

4-[7-(4-formylpiperazin-1-yl)sulfonyl-9-oxofluoren-2-yl]sulfonylpiperazine-1-carbaldehyde

InChI

InChI=1S/C23H24N4O7S2/c28-15-24-5-9-26(10-6-24)35(31,32)17-1-3-19-20-4-2-18(14-22(20)23(30)21(19)13-17)36(33,34)27-11-7-25(16-29)8-12-27/h1-4,13-16H,5-12H2

InChI-Schlüssel

FTXHFERMTIVKFU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.